molecular formula C7H6ClN3O B3355083 4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one CAS No. 61719-59-3

4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one

Cat. No.: B3355083
CAS No.: 61719-59-3
M. Wt: 183.59 g/mol
InChI Key: DFVLZIVAHCEZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and methyl groups on the imidazo[4,5-c]pyridine scaffold imparts unique chemical properties that make it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one typically involves the reaction of 4-chloro-3H-imidazo[4,5-c]pyridine with sodium hexamethyldisilazane in tetrahydrofuran and dimethyl sulfoxide at room temperature for one hour under an inert atmosphere. This is followed by the addition of methyl iodide, which is allowed to react for 11 hours at room temperature .

Industrial Production Methods: Industrial production methods for this compound are generally based on the aforementioned synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

  • 4-Chloro-1H-imidazo[4,5-c]pyridine
  • 1-Methyl-3H-imidazo[4,5-c]pyridin-2-one
  • 4,5-Dichloro-1H-imidazo[4,5-c]pyridine

Comparison: 4-Chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one is unique due to the presence of both chlorine and methyl groups, which influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

IUPAC Name

4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-11-4-2-3-9-6(8)5(4)10-7(11)12/h2-3H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVLZIVAHCEZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=C2)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358715
Record name 4-chloro-1-methyl-1,3-dihydroimidazo[4.5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662179
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

61719-59-3
Record name 4-Chloro-1,3-dihydro-1-methyl-2H-imidazo[4,5-c]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61719-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-1-methyl-1,3-dihydroimidazo[4.5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one
Reactant of Route 2
Reactant of Route 2
4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one
Reactant of Route 3
Reactant of Route 3
4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one
Reactant of Route 4
4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one
Reactant of Route 5
Reactant of Route 5
4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one
Reactant of Route 6
Reactant of Route 6
4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.